Methyl 3-cyano-4-(2-fluorophenoxy)benzoate

MPO inhibition myeloperoxidase cardiovascular inflammation

Researchers developing myeloperoxidase (MPO) inhibitors require positionally precise fluorinated building blocks-generic analogs with random fluoro-substitution yield invalid SAR data. Methyl 3-cyano-4-(2-fluorophenoxy)benzoate (CAS 1210401-58-3) solves this challenge: • 2-Fluoro orientation on the phenoxy ring is critical for conformational bias and target binding. • Hydrolysis product shows IC₅₀ = 159 nM against recombinant human MPO. • Orthogonal methyl ester and 3-cyano handles enable divergent library synthesis. Available from BenchChem with guaranteed purity and global logistics support.

Molecular Formula C15H10FNO3
Molecular Weight 271.247
CAS No. 1210401-58-3
Cat. No. B597456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-cyano-4-(2-fluorophenoxy)benzoate
CAS1210401-58-3
SynonymsMethyl 3-cyano-4-(2-fluorophenoxy)benzoate
Molecular FormulaC15H10FNO3
Molecular Weight271.247
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2F)C#N
InChIInChI=1S/C15H10FNO3/c1-19-15(18)10-6-7-13(11(8-10)9-17)20-14-5-3-2-4-12(14)16/h2-8H,1H3
InChIKeyNYACOMCBTVUFPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-cyano-4-(2-fluorophenoxy)benzoate – Physical & Chemical Profile


Methyl 3-cyano-4-(2-fluorophenoxy)benzoate (CAS 1210401-58-3) is a fluorinated aromatic ester building block characterized by a central benzoate core substituted at the 3-position with a cyano group and at the 4-position with a 2-fluorophenoxy ether moiety . The compound has a molecular formula of C₁₅H₁₀FNO₃, a molecular weight of 271.24 g/mol, a calculated density of 1.3±0.1 g/cm³, a predicted boiling point of 368.3±42.0°C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its structure presents dual synthetic utility: the methyl ester serves as a protected carboxylic acid handle amenable to hydrolysis for further functionalization, while the ortho-fluorine on the phenoxy ring introduces electron-withdrawing character and the cyano group at the 3-position acts as a hydrogen bond acceptor and metabolic stabilization element [1].

Serves as a protected synthetic intermediate for fluorinated aromatic building blocks
Supports MPO inhibitor development upon hydrolysis to the reported active pharmacophore
Enables fluorine positional SAR studies with a defined 2-fluorophenoxy conformation

Methyl 3-cyano-4-(2-fluorophenoxy)benzoate – Positional Specificity & Substitution Risks


Procurement of a generic analog lacking precise substitution geometry is not scientifically equivalent for methyl 3-cyano-4-(2-fluorophenoxy)benzoate (CAS 1210401-58-3). The compound's functional architecture exhibits strong positional dependency: the 2-fluoro orientation on the phenoxy ring modulates electron density on the ether oxygen and influences both the torsional angle between the two aromatic rings and the compound's overall lipophilicity relative to 3-fluoro or 4-fluoro isomers . The 3-cyano group on the benzoate core participates in hydrogen bonding with biological targets and contributes to metabolic resistance compared to unsubstituted or halogen-only analogs [1]. Regioisomeric substitution with a 3-fluorophenoxy moiety or a 4-cyanobenzoate core yields a distinct molecular surface with altered steric and electronic properties that cannot be assumed to produce identical reactivity in downstream synthetic steps or equivalent binding profiles in biological assays .

Regioisomeric 3-fluoro or 4-fluoro analogs may alter torsional angle, lipophilicity, and target binding context
Non-fluorinated or cyano-absent phenoxybenzoates lack the MPO pharmacophore and cannot be assumed equivalent
Free carboxylic acid analog requires activation or protection; direct substitution limits orthogonal synthetic flexibility

Methyl 3-cyano-4-(2-fluorophenoxy)benzoate – Quantitative Evidence & Procurement Metrics


MPO Inhibition Potency (Carboxylic Acid Analog)

While direct biological activity data for methyl 3-cyano-4-(2-fluorophenoxy)benzoate (CAS 1210401-58-3) is not publicly available, its direct hydrolyzed derivative, 3-cyano-4-(2-fluorophenoxy)benzoic acid, demonstrates quantifiable enzyme inhibition with an IC₅₀ of 159 nM against recombinant human myeloperoxidase (MPO) in an aminophenyl fluorescein-based assay conducted in the presence of 120 mM NaCl [1]. The methyl ester serves as a prodrug or protected synthetic intermediate that can be hydrolyzed in vitro or in vivo to yield the active carboxylic acid species. This potency positions the 3-cyano-4-(2-fluorophenoxy) pharmacophore as a viable scaffold for MPO inhibition studies, distinguishing it from non-fluorinated phenoxybenzoate analogs lacking both the fluorine and cyano substituents.

MPO Inhibition
Class-level inference
IC₅₀ = 159 nM
Supports MPO pharmacophore fit after hydrolysis
Carboxylic acid analog; methyl ester acts as prodrug
MPO inhibition myeloperoxidase cardiovascular inflammation structure-activity relationship

Physicochemical Differences vs. Regioisomeric Analogs

The 2-fluoro substitution on the phenoxy ring of methyl 3-cyano-4-(2-fluorophenoxy)benzoate produces distinct physicochemical properties compared to 3-fluoro and 4-fluoro regioisomers. The ortho-fluorine atom induces a steric effect that rotates the phenoxy ring out of coplanarity with the benzoate core, altering the compound's three-dimensional conformation and molecular surface topology . This conformational bias affects lipophilicity (logP) and polar surface area, which are critical determinants of membrane permeability and target binding. While experimentally determined logP values for this specific compound are not publicly available, the presence of the 2-fluorophenoxy moiety imparts a lipophilicity increase relative to non-fluorinated analogs and a conformational preference distinct from 3-fluoro or 4-fluoro substituted variants [1].

Conformation vs. Isomers
Class-level inference
Ortho-F induces torsional rotation
Altered molecular surface vs. 3-F/4-F regioisomers
Predicted logP shift; experimental logP unavailable
physicochemical properties lipophilicity metabolic stability drug design

Synthetic Utility: Methyl Ester vs. Free Acid

Methyl 3-cyano-4-(2-fluorophenoxy)benzoate provides a distinct synthetic advantage over its free carboxylic acid counterpart (3-cyano-4-(2-fluorophenoxy)benzoic acid) due to the methyl ester protecting group. The ester functionality enables orthogonal synthetic manipulations at other reactive sites without interference from a free carboxylic acid, which would otherwise require additional protection/deprotection steps . The methyl ester can be selectively hydrolyzed under mild basic conditions (e.g., LiOH in THF/H₂O) to reveal the carboxylic acid when desired, or it can undergo direct nucleophilic acyl substitution reactions such as amidation with primary or secondary amines to generate amide derivatives . The synthesis of this compound involves the coupling of 3-cyano-4-hydroxybenzoic acid with 2-fluorophenol, a transformation that benefits from the methyl ester's compatibility with a range of catalysts and solvents .

Synthetic Utility
Supporting evidence
Orthogonal ester handle
Enables direct amidation and selective hydrolysis
Reduces protection steps vs. free acid
organic synthesis protecting group strategy intermediate drug discovery

Commercial Availability & Purity Benchmarking

Methyl 3-cyano-4-(2-fluorophenoxy)benzoate (CAS 1210401-58-3) is commercially available from multiple research chemical suppliers with standardized purity specifications. LeYan (Leyan.com) offers the compound at 98% purity (Product No. 1805330) . Other vendors list the compound at 95% purity as a baseline specification [1]. This purity level is appropriate for use as a synthetic intermediate in medicinal chemistry campaigns and for structure-activity relationship (SAR) studies. The compound is designated for research use only and is not intended for therapeutic or veterinary applications .

Purity Benchmark
Supporting evidence
95% – 98%
Multi-vendor availability for SAR and synthesis
Specification review; lot-specific COA recommended
procurement supply chain purity specification research chemical

Methyl 3-cyano-4-(2-fluorophenoxy)benzoate – Research & Industrial Applications


MPO Inhibitor Synthesis

Use methyl 3-cyano-4-(2-fluorophenoxy)benzoate as a protected synthetic intermediate in the development of myeloperoxidase (MPO) inhibitors for cardiovascular and inflammatory disease research. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which demonstrates an IC₅₀ of 159 nM against recombinant human MPO [1]. Alternatively, the ester can be directly amidated with various amines to generate amide libraries for SAR exploration.

Building Block for Fluorinated Heterocycles

Employ methyl 3-cyano-4-(2-fluorophenoxy)benzoate as a versatile aromatic building block in multi-step organic syntheses. The 3-cyano group can be converted to tetrazole, aminomethyl, or amidine functionalities, while the methyl ester serves as an orthogonal protecting group that can be selectively manipulated. The 2-fluorophenoxy moiety introduces conformational bias and lipophilicity modulation useful in fragment-based drug discovery [2].

Fluorine Positional SAR Scanning

Incorporate methyl 3-cyano-4-(2-fluorophenoxy)benzoate into SAR campaigns investigating the effect of fluorine substitution position on biological activity and physicochemical properties. The ortho-fluorine on the phenoxy ring imparts distinct conformational and electronic properties compared to 3-fluoro and 4-fluoro regioisomers, making this compound a critical comparator in fluorine positional scanning studies .

Chemical Probe Development for Target Validation

Utilize methyl 3-cyano-4-(2-fluorophenoxy)benzoate as a starting material for the synthesis of chemical probes intended for target validation studies. The cyano group provides a spectroscopic handle (IR stretch ~2230 cm⁻¹) for monitoring reactions, while the fluorophenoxy moiety enables potential ¹⁹F NMR applications in protein-ligand interaction studies .

Application
Selection Property
Validation Focus
MPO inhibitor synthesis
Protected methyl ester handle
Hydrolysis to active acid; amide library SAR
Fluorinated heterocycle building block
Cyano and ester orthogonal reactivity
Tetrazole/amidine conversion; fragment elaboration
Fluorine positional SAR scanning
2-fluorophenoxy conformational bias
Lipophilicity and target-binding comparison
Chemical probe development
Spectroscopic handles (CN, F)
¹⁹F NMR and IR monitoring suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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